molecular formula C15H13N3O5S B2735900 (Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide CAS No. 864976-67-0

(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide

Cat. No. B2735900
CAS RN: 864976-67-0
M. Wt: 347.35
InChI Key: CAZUNNHYYMGESR-NXVVXOECSA-N
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Description

This compound is a complex organic molecule that includes a furan-2-carboxamide group, a benzo[d]thiazol group, and a nitro group. These groups are common in many pharmaceuticals and synthetic organic compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The furan-2-carboxamide group, benzo[d]thiazol group, and nitro group would all contribute to the overall structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of a nitro group could make the compound more reactive .

Scientific Research Applications

Synthesis of Metoprolol EP Impurity D: The synthesis of Metoprolol EP Impurity D involves two steps:

Optoelectronics and Analytical Tools

While not directly related to Metoprolol EP Impurity D, research on similar compounds can lead to advancements in optoelectronics and analytical tools:

a. Excited State Proton Transfer (ESPT)::

Safety And Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity and the specific conditions under which it’s used .

Future Directions

Future research could focus on exploring the potential uses of this compound, such as in pharmaceuticals or synthetic organic chemistry .

properties

IUPAC Name

N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O5S/c1-22-8-6-17-11-5-4-10(18(20)21)9-13(11)24-15(17)16-14(19)12-3-2-7-23-12/h2-5,7,9H,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAZUNNHYYMGESR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide

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